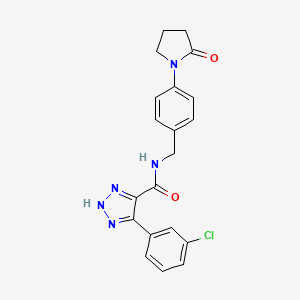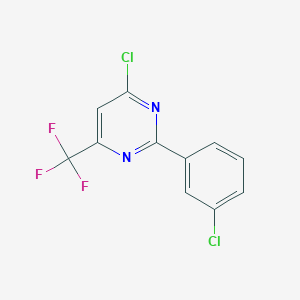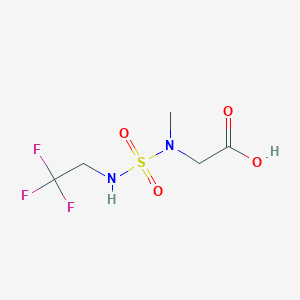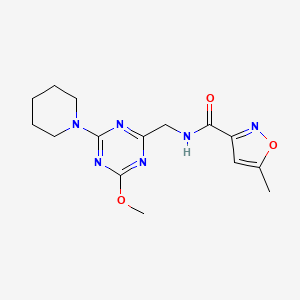![molecular formula C23H21ClFN5O2S B2542948 1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-98-7](/img/structure/B2542948.png)
1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the 1,2,4-triazoloquinazoline class, which is known for its potential biological activities. The specific compound features a 1,2,4-triazolo[4,3-a]quinazoline core, substituted with a 2-chloro-6-fluorobenzyl group via a thioether linkage, a cyclopentyl group, and a 4-methyl-5-oxo moiety. This structure suggests that the compound could exhibit interesting chemical and biological properties, potentially including antioxidant and antifungal activities, as seen in related compounds .
Synthesis Analysis
The synthesis of related 1,2,4-triazoloquinazoline-thiones involves a non-conventional approach where 1,2,4-triazoloquinazolinones are reacted in the presence of 1,4-dioxane and irradiated under microwave conditions. This method provides a rapid and efficient route to the target molecules, as demonstrated by the synthesis of a series of compounds (2a-l) . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinazoline derivatives is confirmed using spectroscopic methods such as proton nuclear magnetic resonance ((1)H NMR), carbon-13 NMR ((13)C NMR), and high-resolution mass spectrometry (HRMS). These techniques ensure the correct identification of the synthesized compounds, including the presence of the triazoloquinazoline core and the various substituents .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The solvatochromic properties of the 1,2,4-triazoloquinazoline-thiones have been studied, indicating that these compounds exhibit changes in their absorption spectra when dissolved in solvents of different polarities . This suggests that the compound may also display solvatochromism, which could be useful in understanding its interactions with biological molecules. Additionally, the antioxidant activity of related compounds has been assessed using the DPPH method, with some showing significant activity . The inotropic evaluation of similar compounds has been conducted, revealing that certain derivatives can increase stroke volume in isolated rabbit-heart preparations, indicating potential cardiovascular effects .
Mécanisme D'action
Orientations Futures
The future directions in the research of 1,2,4-triazole-containing compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2S/c1-29-21(32)15-10-9-13(20(31)26-14-5-2-3-6-14)11-19(15)30-22(29)27-28-23(30)33-12-16-17(24)7-4-8-18(16)25/h4,7-11,14H,2-3,5-6,12H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHWDCUHGIEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-N-cyclopentyl-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

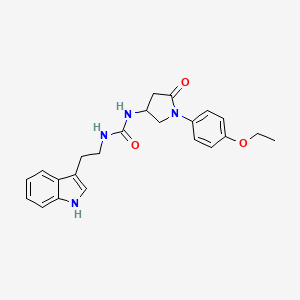
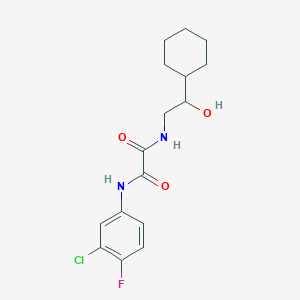
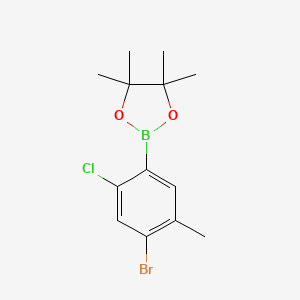

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)
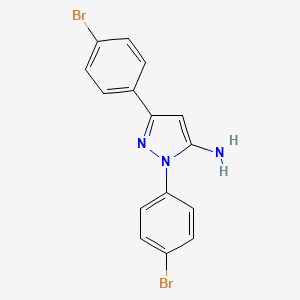

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
